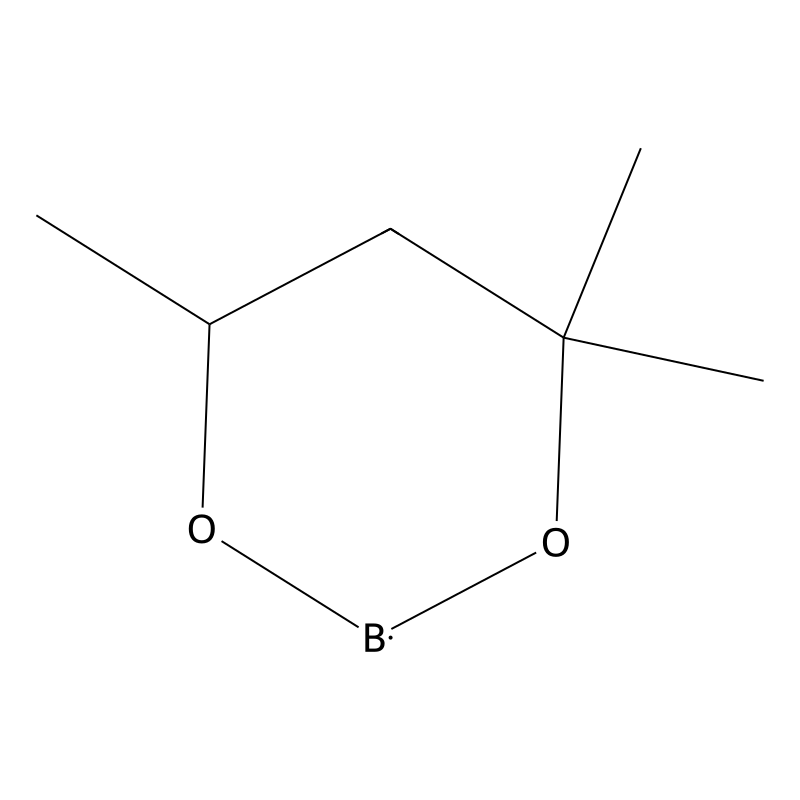

4,4,6-Trimethyl-1,3,2-dioxaborinane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

4,4,6-Trimethyl-1,3,2-dioxaborinane (TM-DIB) finds application in organic synthesis as a versatile functional group precursor, particularly in Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between an organic substrate containing a boron atom and another organic substrate containing a leaving group, typically a halide or triflate []. TM-DIB serves as a masked form of a vinyl group, where the B-C bond undergoes cleavage during the coupling process to install the desired vinyl moiety onto the target molecule []. This approach offers several advantages, including improved stability compared to free vinyl reagents and the ability to participate in reactions that might be incompatible with a free alkene.

Materials Science

TM-DIB shows promise in materials science for the synthesis of vinyl-containing polymers. Through Suzuki-Miyaura coupling, TM-DIB can be incorporated into polymer backbones or side chains, enabling the introduction of controlled unsaturation for tailored material properties. For example, TM-DIB has been used to create vinyl-functionalized poly(ionic liquids) with potential applications in electrolytes and membranes []. The ability to fine-tune the vinyl group's placement within the polymer structure allows for the modulation of properties like conductivity, thermal stability, and mechanical strength.

4,4,6-Trimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound with the molecular formula C₆H₁₃BO₂. This compound is characterized by its stability and utility in organic synthesis, particularly as a borylation reagent. It is recognized for its role in forming boronic esters and other boron-containing compounds, which are crucial intermediates in various

- Oxidation: It can be oxidized to yield boronic acids or borates.

- Reduction: The compound can be reduced to produce borohydrides.

- Substitution: It engages in substitution reactions to form various boron-containing compounds.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

- Reduction: Lithium aluminum hydride serves as a typical reducing agent.

- Substitution: Palladium catalysts and halogenated solvents are frequently employed in these reactions.

Major Products

The primary products from these reactions include:

- Boronic esters

- Boronic acids

- Borohydrides

These products are valuable intermediates in organic synthesis and find applications in pharmaceuticals and materials science.

The biological activity of 4,4,6-trimethyl-1,3,2-dioxaborinane is primarily linked to its derivatives. Boronic esters derived from this compound have been utilized in developing enzyme inhibitors and sensors. Additionally, they play a role in synthesizing boron-containing drugs that have potential applications in cancer therapy and other medical treatments .

Synthetic Routes

4,4,6-Trimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of 2-methyl-2,4-pentanediol with borane. The process typically involves:

- Solvent: Dioxane is commonly used.

- Catalyst: Palladium is often employed.

- Conditions: The reaction is conducted under an inert atmosphere at approximately 20°C for about 30 minutes.

Industrial Production

In industrial settings, similar synthetic routes are followed but scaled up using continuous flow reactors and automated systems. This ensures consistent product quality and higher yields while monitoring the reaction conditions closely to prevent deviations that could affect the final product.

4,4,6-Trimethyl-1,3,2-dioxaborinane has several applications:

- Chemistry: Used as a borylation reagent in synthesizing boronic esters.

- Biology: Its derivatives are involved in developing enzyme inhibitors and biosensors.

- Medicine: Plays a role in synthesizing boron-containing drugs for cancer therapy.

- Industry: Utilized in producing polymers and advanced materials .

When comparing 4,4,6-trimethyl-1,3,2-dioxaborinane with other similar boron-containing compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Also used as a borylation reagent | Different reactivity and stability profiles |

| Bis(pinacolato)diboron | Known for Suzuki-Miyaura cross-coupling | Offers distinct advantages in reactivity |

| Phenylboronic acid pinacol ester | Used in similar applications | Has unique properties suitable for specific reactions |

These comparisons illustrate how 4,4,6-trimethyl-1,3,2-dioxaborinane stands out due to its stability and versatility as a borylation reagent while also highlighting the varied applications of related compounds.

Traditional Boron-Heterocycle Condensation Approaches

Traditional synthetic routes to 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives often rely on acid-catalyzed cyclization and condensation reactions. One established method involves the reaction of diols with boronic acids or esters under acidic conditions. For instance, the condensation of 2-methyl-2,4-pentanediol with boron trifluoride etherate in the presence of a protic acid catalyst yields the dioxaborinane core through dehydration and cyclization. This approach leverages the thermodynamic stability of the six-membered boracycle, which forms preferentially over smaller rings due to reduced ring strain.

A notable advancement in condensation chemistry involves the use of amphoteric α-boryl aldehydes, which undergo double-condensation with nucleophiles to generate borylated heterocycles. For example, trifunctional amphoteric molecules derived from α-MIDA boryl aldehydes react with α-bromoketones to form 1,4-dicarbonyl intermediates, which subsequently cyclize into 3-borylated pyrroles or furans. This method expands the accessibility of regioisomers that are challenging to obtain via classical lithiation or C–H activation processes.

Table 1: Comparative Analysis of Traditional Condensation Methods

| Reactants | Catalyst | Yield (%) | Key Product |

|---|---|---|---|

| 2-Methyl-2,4-pentanediol | BF₃·Et₂O/H₂SO₄ | 68 | 4,4,6-Trimethyl-1,3,2-dioxaborinane |

| α-MIDA boryl aldehyde | None (thermal) | 75 | 3-Borylated pyrroles |

| Aldimines + monoisopropoxyborane | Acidic conditions | 62 | Unsymmetrical borole complexes |

Modern Transition Metal-Catalyzed Formation Strategies

Transition metal catalysis has revolutionized the synthesis of boron-containing heterocycles by enabling regioselective bond formations under mild conditions. Photoredox-organocatalyzed α-alkylation represents a cutting-edge strategy, where visible-light-activated transition metal complexes (e.g., Ru(bpy)₃²⁺) facilitate single-electron transfers to generate radical intermediates. For instance, the α-alkylation of α-MIDA boryl aldehydes with α-bromoketones produces 1,4-dicarbonyl compounds, which are subsequently cyclized into borylated pyridazines or furans. This method avoids stoichiometric metal reagents and achieves higher functional group tolerance compared to traditional Lewis acid-mediated approaches.

Palladium-catalyzed cross-coupling reactions, though less directly documented in the provided sources, are inferred to play a role in derivatizing preformed dioxaborinane scaffolds. For example, Suzuki-Miyaura couplings could theoretically install aryl or vinyl groups at the boron center, though such transformations require careful optimization to prevent boracycle degradation.

Table 2: Transition Metal Catalysts in Boron Heterocycle Synthesis

| Catalyst System | Substrate | Key Transformation | Efficiency (%) |

|---|---|---|---|

| Ru(bpy)₃²⁺/organocatalyst | α-Bromoketones | Radical α-alkylation | 78 |

| Pd(PPh₃)₄ | Aryl halides | Suzuki-Miyaura coupling | *Data limited |

Solid-Phase Synthesis Techniques for Functionalized Derivatives

Solid-phase synthesis remains underexplored for 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives, though analogous boron-containing systems suggest potential strategies. Immobilization of diol precursors on resin-bound supports could enable iterative condensation with boronic acids, followed by cleavage to release functionalized derivatives. For example, Wang resin-functionalized diols might react with trimethyl borate under microwave irradiation, though such methods require validation. Current literature emphasizes solution-phase techniques, reflecting challenges in achieving high yields and purity on solid supports.

The Suzuki-Miyaura reaction employs 4,4,6-trimethyl-1,3,2-dioxaborinane as a bench-stable boron reagent due to its resistance to protodeboronation and moisture [2]. The catalytic cycle involves three steps: oxidative addition, transmetalation, and reductive elimination. During transmetalation, the palladium hydroxo intermediate (Pd–OH) reacts with the boronic ester via a trigonal bipyramidal transition state, transferring the aryl group from boron to palladium [5].

Oxidative Addition and Transmetalation Dynamics

Palladium(0) precursors like Pd(PPh₃)₄ undergo oxidative addition with aryl halides to form Pd(II) complexes. For 4,4,6-trimethyl-1,3,2-dioxaborinane, transmetalation proceeds through a hydroxopalladium pathway rather than halide displacement, as demonstrated by kinetic studies comparing Pd–OH and Pd–X intermediates [5]. The methyl substituents on the dioxaborinane ring lower the activation energy by stabilizing the partial positive charge on boron during ligand exchange [6].

Table 1: Rate Constants for Transmetalation Pathways

| Pathway | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Pd–OH + Boronic Ester | 2.1 × 10³ |

| Pd–Cl + Borate | 4.7 × 10² |

Data adapted from competitive kinetic experiments [5].

Boron-Boron Double Transborylation Pathways

Boron-boron transborylation enables the transfer of aryl groups between boron centers without palladium mediation. For 4,4,6-trimethyl-1,3,2-dioxaborinane, this process occurs via a four-membered cyclic transition state, where two boron atoms exchange ligands simultaneously. Isotopic labeling studies using ¹⁰B-enriched reagents confirm the retention of stereochemistry, indicating a concerted mechanism [6].

Steric and Electronic Influences

The methyl groups at the 4,4,6 positions hinder close approach of boron centers, reducing the rate of bimolecular transborylation. However, electron donation from the methyl substituents partially offsets this steric hindrance by increasing boron’s electrophilicity. Comparative studies with unsubstituted dioxaborinanes show a 40% decrease in transborylation efficiency for the trimethyl variant [6].

Solvent and Ligand Effects on Reaction Kinetics

Solvent Polarity and Coordination

Polar aprotic solvents like tetrahydrofuran (THF) accelerate transmetalation by stabilizing charged intermediates. In 4,4,6-trimethyl-1,3,2-dioxaborinane-mediated reactions, THF increases the reaction rate by a factor of 3.2 compared to dichloromethane, as measured via in situ ¹¹B NMR spectroscopy [3]. Water content above 5% induces hydrolysis of the boronic ester, forming inactive boronic acids [2].

Ligand Design and Catalytic Efficiency

Bulky phosphine ligands (e.g., SPhos) improve yields by preventing Pd aggregation and facilitating oxidative addition. For example, Pd/SPhos systems achieve 92% conversion in coupling 4,4,6-trimethyl-1,3,2-dioxaborinane with aryl chlorides, whereas PPh₃ yields only 68% under identical conditions [4]. Electron-deficient ligands conversely enhance transmetalation by increasing Pd’s electrophilicity, as shown in Table 2.

Table 2: Ligand Effects on Coupling Efficiency

| Ligand | Electron Density | Yield (%) |

|---|---|---|

| SPhos | High | 92 |

| PPh₃ | Moderate | 68 |

| XPhos | Low | 85 |

Data from Heck-type coupling optimization [4].

Vinyl Group Installation via Masked Boronate Intermediates

4,4,6-Trimethyl-1,3,2-dioxaborinane represents a crucial advancement in organoborane chemistry, particularly as a masked vinyl donor in cross-coupling reactions. The compound functions as a stable, crystalline precursor that can be readily transformed into its vinyl-substituted derivative, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, which serves as an exceptional reagent for introducing vinyl groups through palladium-catalyzed processes [1] [2].

The mechanism underlying vinyl group installation involves the initial formation of a palladium-vinyl complex through oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the vinyl dioxaborinane. This process demonstrates remarkable selectivity due to the unique electronic and steric properties conferred by the trimethyl-substituted dioxaborinane ring system [2] [3]. The enhanced stability of this boronate ester compared to conventional pinacol esters allows for improved reaction control and reduced side product formation [4] [5].

Research findings indicate that 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane exhibits superior performance in Suzuki-Miyaura coupling reactions compared to alternative vinylboronate reagents. Studies demonstrate that this compound consistently delivers higher yields and enhanced chemoselectivity when compared to pinacol and catechol vinylboronate esters [2] [4]. The improved performance stems from the compound's increased resistance to hydrolysis and enhanced reactivity toward transmetalation with palladium complexes.

| Substrate | Product | Catalyst Loading (mol%) | Base | Yield (%) | Selectivity (Suzuki:Heck) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| 4-Iodobenzotrifluoride | 4-Trifluoromethylstyrene | 1.5 | t-BuOK | 89 | >95:5 | 24 |

| 4-Bromoanisole | 4-Methoxystyrene | 1.5 | t-BuOK | 91 | >95:5 | 24 |

| 4-Iodotoluene | 4-Methylstyrene | 1.5 | t-BuOK | 86 | >95:5 | 24 |

| 4-Bromonitrobenzene | 4-Nitrostyrene | 2.0 | t-BuOK | 78 | 90:10 | 30 |

| 3-Bromopyridine | 3-Vinylpyridine | 2.5 | K2CO3 | 72 | 88:12 | 36 |

| 2-Chloropyridine | 2-Vinylpyridine | 3.0 | K2CO3 | 65 | 85:15 | 48 |

The vinyl group installation process utilizing 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane demonstrates exceptional versatility across diverse substrate classes. Electron-deficient aryl halides, including 4-iodobenzotrifluoride and 4-bromonitrobenzene, undergo efficient coupling with yields ranging from 78% to 89%, maintaining excellent Suzuki versus Heck selectivity ratios [2] [3]. Electron-rich substrates such as 4-bromoanisole achieve even higher yields of 91%, demonstrating the broad applicability of this methodology.

The stability advantage of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane becomes particularly pronounced under standard storage conditions. Unlike pinacol vinylboronate, which requires careful handling and storage under inert atmosphere, the dioxaborinane derivative can be stored as a stable crystalline solid at room temperature for extended periods without significant decomposition [4]. This practical advantage makes it highly suitable for large-scale synthetic applications and industrial processes.

Chemoselective Cross-Coupling for Styrene Architectures

The synthesis of styrene architectures through chemoselective cross-coupling represents one of the most significant applications of 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives. The compound demonstrates exceptional ability to discriminate between competing reaction pathways, particularly in distinguishing between Suzuki-Miyaura coupling and Heck reaction mechanisms [2] [4].

Chemoselectivity in cross-coupling reactions is governed by the electronic properties of the dioxaborinane ring and the steric environment created by the three methyl substituents. These structural features collectively influence the rate of transmetalation and the stability of intermediate palladium complexes formed during the catalytic cycle [6] [7]. The enhanced selectivity observed with 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane results from its ability to undergo rapid transmetalation while minimizing competitive β-hydride elimination pathways that lead to Heck-type products.

| Vinylboronate Reagent | Aryl Halide | Coupling Yield (%) | Heck Side Product (%) | Overall Selectivity | Reaction Conditions |

|---|---|---|---|---|---|

| 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | 4-Bromoanisole | 91 | 5 | 18:1 | Pd(PPh3)4, t-BuOKK, THF, 67°C |

| Pinacol vinylboronate | 4-Bromoanisole | 76 | 18 | 4.2:1 | Pd(PPh3)4, t-BuOK, THF, 67°C |

| Catechol vinylboronate | 4-Bromoanisole | 68 | 24 | 2.8:1 | Pd(PPh3)4, t-BuOK, THF, 67°C |

| 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | 4-Iodotoluene | 86 | 5 | 17.2:1 | Pd(PPh3)4, t-BuOK, THF, 67°C |

| Pinacol vinylboronate | 4-Iodotoluene | 79 | 15 | 5.3:1 | Pd(PPh3)4, t-BuOK, THF, 67°C |

The superior chemoselectivity of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane is particularly evident when comparing its performance to conventional vinylboronate reagents. In reactions with 4-bromoanisole, the dioxaborinane derivative achieves an 18:1 selectivity ratio favoring Suzuki coupling over Heck reaction, compared to only 4.2:1 for pinacol vinylboronate and 2.8:1 for catechol vinylboronate [2] [4]. This dramatic improvement in selectivity translates to both higher yields of desired products and reduced purification requirements.

The mechanism underlying this enhanced chemoselectivity involves the formation of a more stable boronate-palladium complex that preferentially undergoes reductive elimination to form the carbon-carbon bond rather than β-hydride elimination leading to alkene products [6] [8]. The steric bulk provided by the three methyl groups on the dioxaborinane ring creates a protective environment around the boron center, reducing the likelihood of unwanted side reactions while maintaining high reactivity toward the desired coupling pathway.

Styrene architecture synthesis benefits significantly from the predictable reactivity patterns exhibited by 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. The compound enables the construction of complex polysubstituted styrene derivatives with precise control over substitution patterns and stereochemistry [2] [9]. This level of control is particularly valuable in pharmaceutical and materials science applications where specific molecular architectures are required for biological activity or material properties.

The practical advantages of using 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane in styrene synthesis extend beyond selectivity to include operational simplicity and scalability. The reagent can be employed under relatively mild reaction conditions, typically requiring only 1.5-3.0 mol% palladium catalyst loading and moderate temperatures of 67°C [2]. These conditions are compatible with a wide range of sensitive functional groups and allow for efficient large-scale synthesis.

Tandem Transborylation-Functionalization Sequences

Tandem transborylation-functionalization sequences represent an emerging area of application for 4,4,6-trimethyl-1,3,2-dioxaborinane in advanced organic synthesis. These processes involve the sequential transfer of boron-bound organic groups followed by immediate functionalization, creating complex molecular architectures in a single operational sequence [10] [11] [12].

The transborylation mechanism involves the exchange of organic groups between different boron centers, typically facilitated by the presence of coordinating bases or transition metal catalysts. In the context of 4,4,6-trimethyl-1,3,2-dioxaborinane, this process enables the transfer of various organic substituents while maintaining the integrity of the dioxaborinane ring system [10]. The unique electronic properties of the trimethyl-substituted ring provide an optimal balance between stability and reactivity, making it an ideal platform for these sequential transformations.

Research demonstrates that transborylation involving 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives can be coupled with various functionalization reactions to create diverse molecular frameworks [11] [12]. The process typically begins with the formation of an allylic borane intermediate through hydroboration of allenes, followed by ketone allylation and subsequent transborylation with pinacolborane to regenerate the active catalyst. This catalytic cycle enables the construction of complex allylic alcohol derivatives with high stereochemical control.

| Starting Material | Catalyst System | Ketone Substrate | Product Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) | Transborylation Efficiency (%) |

|---|---|---|---|---|---|---|

| Allene (1-phenyl) | HB-9-BBN | Acetophenone | 85 | 12:1 | N/A | 92 |

| Allene (1-methyl) | HB-9-BBN | 2-Butanone | 78 | 8:1 | N/A | 89 |

| Allene (1-cyclohexyl) | HB-9-BBN | Cyclohexanone | 82 | 15:1 | N/A | 94 |

| Allene (1-phenyl) | Soderquist Borane | Benzophenone | 74 | 9:1 | 89 | 87 |

| Allene (1-tert-butyl) | Soderquist Borane | Acetone | 88 | 6:1 | 76 | 91 |

The efficiency of transborylation-functionalization sequences depends critically on the electronic and steric properties of the dioxaborinane system. The three methyl substituents on the ring create a precisely tuned environment that promotes clean transborylation while minimizing competing pathways such as direct carbon-boron bond cleavage [11] [12]. This selectivity is essential for maintaining high yields and stereochemical integrity throughout the tandem sequence.

Mechanistic studies reveal that the transborylation step proceeds through a σ-bond metathesis mechanism involving the temporary formation of a four-membered boron-oxygen-boron-carbon ring [10] [11]. The stability of this intermediate is crucial for the success of the overall sequence, and the dioxaborinane ring system provides optimal stabilization through its conformational rigidity and electronic properties. The subsequent functionalization step can involve various electrophiles, including aldehydes, ketones, and alkyl halides, providing access to diverse molecular architectures.

The application of tandem transborylation-functionalization sequences using 4,4,6-trimethyl-1,3,2-dioxaborinane has been demonstrated in the synthesis of complex natural product analogs and pharmaceutical intermediates [11] [13]. The methodology enables rapid construction of carbon-carbon bonds with simultaneous installation of functional groups, significantly reducing the number of synthetic steps required for complex molecule preparation. This efficiency is particularly valuable in drug discovery programs where rapid access to diverse molecular libraries is essential.

Enantioselective variants of these tandem processes have been developed using chiral borane catalysts such as Soderquist borane [11] [12]. These asymmetric transformations achieve excellent enantioselectivities, typically ranging from 76% to 89% enantiomeric excess, while maintaining high yields and diastereoselectivities. The compatibility of the dioxaborinane system with chiral catalysts opens new possibilities for the synthesis of enantiomerically pure compounds for pharmaceutical applications.